molecular formula C12H7FN4O3 B2621117 4-fluoro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 946312-46-5

4-fluoro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2621117
CAS No.: 946312-46-5
M. Wt: 274.211
InChI Key: DJQSFWUGHITJPI-UHFFFAOYSA-N
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Description

4-fluoro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core linked to a 4-fluorobenzamide group and an isoxazole heterocycle. This structure is part of a class of N-(1,3,4-oxadiazol-2-yl)benzamides identified in scientific literature as a privileged scaffold for developing novel antibacterial agents . Compounds within this structural class have demonstrated potent activity against a range of clinically significant drug-resistant bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant bacteria . The primary research value of this compound lies in the investigation of new mechanisms of action against multidrug-resistant bacteria. Related halogenated N-(1,3,4-oxadiazol-2-yl)benzamides have been reported to function as multitargeting antibiotics, impacting essential bacterial processes such as menaquinone biosynthesis, bacterial membrane depolarization, and iron regulation . The incorporation of a fluorine atom onto the benzamide ring is a common strategy in medicinal chemistry, often influencing the compound's electronegativity, metabolic stability, and overall pharmacokinetic profile . Researchers exploring new chemical entities to combat resistant Gram-positive pathogens and super gonorrhea (multidrug-resistant Neisseria gonorrhoeae ) will find this compound highly relevant . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-fluoro-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN4O3/c13-8-3-1-7(2-4-8)10(18)15-12-17-16-11(19-12)9-5-6-14-20-9/h1-6H,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQSFWUGHITJPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NN=C(O2)C3=CC=NO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds under acidic conditions.

    Formation of Oxadiazole Ring: The oxadiazole ring is often formed by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the isoxazole and oxadiazole rings with a benzamide moiety, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-fluoro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide. Similar compounds within the oxadiazole class have demonstrated significant cytotoxic effects against various cancer cell lines:

  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases, leading to cell cycle arrest. For instance, derivatives of oxadiazoles have shown to activate caspase-3/7 in HT-1080 and A-549 cells .
  • Case Studies : In vitro studies have reported that compounds with similar structures exhibit percent growth inhibitions (PGIs) ranging from 51% to 86% against different cancer cell lines such as OVCAR-8 and NCI-H40 .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent stems from its ability to modulate biochemical pathways involved in inflammation. Research indicates that similar benzamide derivatives can inhibit pro-inflammatory cytokines and reduce inflammatory responses in various models.

The biological activities of this compound can be summarized as follows:

Activity Type Description
AnticancerInduces apoptosis and inhibits tumor growth in multiple cell lines.
Anti-inflammatoryModulates cytokine production and reduces inflammation.
AntimicrobialExhibits activity against various pathogens, potentially useful in treating infections.
AntidiabeticShows promise in lowering glucose levels in diabetic models .

Synthesis and Production

The synthesis of this compound typically involves several key steps:

  • Formation of Isoxazole Ring : Synthesized via the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds under acidic conditions.
  • Formation of Oxadiazole Ring : Achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
  • Coupling Reactions : The final step involves coupling the isoxazole and oxadiazole rings with a benzamide moiety using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

4-Fluoro-N-(5-(Pyridin-2-yl)-1,3,4-Thiadiazol-2-yl)Benzamide (4f)

  • Structure : Replaces the 1,3,4-oxadiazole with a 1,3,4-thiadiazole ring and substitutes isoxazol-5-yl with pyridin-2-yl.
  • Synthesis: Derived from enaminone intermediates reacting with active methylene compounds, yielding products with moderate to high crystallinity .
  • Physical Properties: Melting Point: Not explicitly reported, but similar thiadiazole derivatives (e.g., compound 6 in ) exhibit melting points ~160°C. Spectral Data: $ ^1\text{H-NMR} $ shows aromatic proton signals at δ 7.39–8.68 ppm, with a broad NH peak at δ 13.35 .

N-(5-Isoxazol-5-yl-3-Phenyl-3H-[1,3,4]-Thiadiazol-2-ylidene)-Benzamide (Compound 6)

  • Structure : Features a thiadiazole ring with phenyl and isoxazol-5-yl substituents.
  • Synthesis: Synthesized via hydroxylamine hydrochloride and potassium carbonate in ethanol, yielding 70% crystalline product .
  • Physical Properties :
    • Melting Point: 160°C.
    • IR: $ \nu(\text{C=O}) $ at 1606 cm$ ^{-1} $.
    • MS: Molecular ion peak at m/z 348 (M$ ^+ $) .

LMM5 and LMM11 (1,3,4-Oxadiazole Derivatives)

  • Structures :
    • LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.
    • LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.
  • Activity : Both exhibit antifungal properties against C. albicans by inhibiting thioredoxin reductase (Trr1), with IC$ _{50} $ values comparable to fluconazole .
  • Advantage Over Target Compound : Sulfamoyl groups enhance solubility and target binding, though fluorine substitution in the target may improve membrane permeability .

N-(5-Chloro-1,3-Thiazol-2-yl)-2,4-Difluorobenzamide

  • Structure : Substitutes oxadiazole with a thiazole ring and includes a 2,4-difluorobenzamide group.
  • Synthesis : Prepared via condensation of 5-chlorothiazol-2-amine with 2,4-difluorobenzoyl chloride in pyridine .
  • Activity : Analogous to nitazoxanide, inhibits pyruvate:ferredoxin oxidoreductase (PFOR), critical in anaerobic metabolism .

Comparative Data Table

Compound Name Heterocycle Core Key Substituents Melting Point (°C) Notable Activity Reference
Target Compound 1,3,4-Oxadiazole Isoxazol-5-yl, 4-Fluorobenzamide Not reported Hypothesized antifungal/antimicrobial
4f (Thiadiazole analog) 1,3,4-Thiadiazole Pyridin-2-yl, 4-Fluorobenzamide ~160 Enzyme inhibition (speculative)
Compound 6 (Thiadiazole) 1,3,4-Thiadiazole Isoxazol-5-yl, Phenyl 160 High crystallinity, stable synthesis
LMM5/LMM11 (Oxadiazole) 1,3,4-Oxadiazole Sulfamoyl, Methoxy/furan Not reported Antifungal (IC$ _{50} $ ~2–5 µg/mL)
N-(5-Chloro-thiazol-2-yl)-2,4-difluoro-Bz Thiazole 2,4-Difluorobenzamide, Chloro Not reported Antiparasitic (PFOR inhibition)

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s 1,3,4-oxadiazole core allows diverse substitutions, as seen in LMM5/LMM11, enabling optimization for solubility and bioactivity .
  • Heterocycle Impact : Thiadiazoles (e.g., 4f) and thiazoles exhibit distinct electronic profiles due to sulfur’s polarizability, whereas oxadiazoles offer rigidity and metabolic stability .

Biological Activity

4-Fluoro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic compound belonging to the class of benzamides. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews its biological activity based on recent studies and provides insights into its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique combination of an isoxazole ring and an oxadiazole ring attached to a benzamide moiety. This structural configuration is believed to contribute to its diverse biological activities.

PropertyDetails
IUPAC Name This compound
Molecular Formula C12H9FN4O3
Molecular Weight 262.22 g/mol
CAS Number 946312-46-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on key enzymes involved in inflammatory processes, such as lipoxygenase (LOX) and cyclooxygenase (COX). For instance, derivatives containing oxadiazole rings have demonstrated potent COX inhibition, which is crucial for managing inflammation .
  • Receptor Binding : The compound may exhibit high affinity binding to multiple receptors, influencing cellular signaling pathways. This interaction can lead to alterations in gene expression and cellular metabolism.
  • Biochemical Pathways : Research indicates that compounds with similar structures can modulate various biochemical pathways, suggesting that this compound may have broad-spectrum effects on cellular processes.

Biological Activities

Research has highlighted several significant biological activities associated with this compound:

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

  • MCF-7 Cell Line : It showed an IC50 value of approximately 21.57 µM against breast cancer cells .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties:

  • Compounds with similar oxadiazole structures have been reported to inhibit COX enzymes effectively, which are pivotal in the inflammatory response .

Antimicrobial Properties

Emerging studies suggest potential antimicrobial activity:

  • Benzamides related to this compound have demonstrated efficacy against Gram-positive bacteria and specific pathogens like Neisseria gonorrhoeae, indicating a promising profile for antibiotic development .

Case Studies

  • Study on Anticancer Activity : A study evaluated the anticancer potential of several derivatives of benzamides containing oxadiazole rings. The findings indicated that modifications in the substituents significantly influenced their cytotoxicity against cancer cells .
  • Inflammation Model : In a model of induced inflammation, derivatives similar to this compound exhibited reduced edema in animal models, supporting their potential use as anti-inflammatory agents .

Q & A

Q. What are the recommended synthetic routes for 4-fluoro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide, and how can purity be optimized?

Methodological Answer:

  • Route 1 : Condensation of 5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-amine with 4-fluorobenzoyl chloride in pyridine. Stirring at room temperature overnight, followed by neutralization with NaHCO₃ and recrystallization from methanol yields the product .
  • Route 2 : Utilize nucleophilic acyl substitution by activating the benzamide carbonyl group with coupling agents (e.g., DCC/HOBt) for milder conditions.
  • Purity Optimization :
    • Recrystallization : Use methanol or ethanol for high-purity crystals.
    • Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients (e.g., 30–70% ethyl acetate) .
    • Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (absence of extraneous peaks) .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Verify fluorine coupling patterns (e.g., 4-fluoro substituent in benzamide) and oxadiazole/isoxazole proton environments .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N dimers) to confirm stereoelectronic effects .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns.
  • Elemental Analysis : Validate empirical formula (e.g., C₁₀H₆FN₃O₂) within ±0.4% error .

Q. How can researchers design initial experiments to study the compound's reactivity under different conditions?

Methodological Answer:

  • Reactivity Screening :
    • Oxidation/Reduction : Test with H₂O₂ (oxidation) or NaBH₄ (reduction) to identify labile functional groups (e.g., isoxazole ring stability) .
    • Hydrolysis : Expose to acidic (HCl) or basic (NaOH) conditions to assess amide bond stability.
  • Experimental Design :
    • Factorial Design : Vary temperature (25–80°C), solvent (DMF, THF), and reaction time (2–24 hrs) to map stability .
    • Control Groups : Include inert atmosphere (N₂/Ar) to rule out oxidative side reactions .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations improve the synthesis and reaction design of this compound?

Methodological Answer:

  • Reaction Path Search : Use density functional theory (DFT) at the B3LYP/6-31G* level to model transition states and identify low-energy pathways for amide bond formation .
  • Solvent Effects : Conduct COSMO-RS simulations to predict solvent polarity impacts on reaction yields (e.g., pyridine vs. DMF) .
  • Machine Learning : Train models on PubChem reaction datasets to predict optimal molar ratios (e.g., amine:acyl chloride = 1:1.2) .

Q. What strategies are effective in resolving contradictory data regarding reaction mechanisms or biological activity?

Methodological Answer:

  • Cross-Validation :
    • Mechanistic Studies : Combine kinetic isotope effects (KIEs) and trapping experiments (e.g., TEMPO for radical intermediates) .
    • Biological Assays : Replicate enzyme inhibition studies (e.g., PFOR enzyme assays) with positive controls (e.g., nitazoxanide) and validate via dose-response curves .
  • Data Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables causing discrepancies (e.g., impurity interference in HPLC) .

Q. How can the compound's potential as a pharmacophore be evaluated using structure-activity relationship (SAR) studies?

Methodological Answer:

  • SAR Workflow :
    • Analog Synthesis : Modify the fluorobenzamide or oxadiazole moiety (e.g., chloro, methyl substituents) .
    • In Vitro Testing : Screen analogs against target enzymes (e.g., bacterial PFOR) using IC₅₀ assays .
  • Molecular Docking : Use AutoDock Vina to predict binding modes in enzyme active sites (e.g., hydrophobic interactions with isoxazole) .
  • Pharmacokinetic Profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 assays .

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